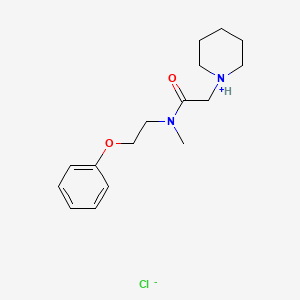

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride

Description

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride is a synthetic acetamide derivative characterized by a phenoxyethyl group and a piperidine moiety. The compound’s structure combines a phenyl ether (phenoxyethyl) with a piperidine ring, differentiating it from other acetamide-based ligands that often feature dichlorophenyl or pyrrolidinyl groups . Such modifications are critical for receptor selectivity and pharmacokinetic properties.

Properties

CAS No. |

77791-44-7 |

|---|---|

Molecular Formula |

C16H25ClN2O2 |

Molecular Weight |

312.83 g/mol |

IUPAC Name |

N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide;chloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-17(12-13-20-15-8-4-2-5-9-15)16(19)14-18-10-6-3-7-11-18;/h2,4-5,8-9H,3,6-7,10-14H2,1H3;1H |

InChI Key |

NYBSLGKKPPOERY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC1=CC=CC=C1)C(=O)C[NH+]2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves nucleophilic substitution reactions where the piperidine nitrogen or related amine functionalities react with suitably activated acetamide derivatives bearing the phenoxyethyl group. The hydrochloride salt is typically formed by treatment with dry hydrogen chloride gas or hydrochloric acid in organic solvents.

Reported Synthetic Procedures

Nucleophilic Substitution in Organic Solvent with Salt Formation

The typical industrial approach involves:

- Reacting N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide with an appropriate acylating agent or alkyl halide precursor under nucleophilic substitution conditions.

- Use of organic solvents such as dichloromethane or toluene.

- Formation of the hydrochloride salt by bubbling dry hydrogen chloride gas into the solution of the free base.

- Isolation of the hydrochloride salt by solvent evaporation or crystallization.

This method benefits from continuous flow reactors and automated mixing and temperature control to maintain consistent reaction conditions, thereby enhancing yield and efficiency.

Phase Transfer Catalysis in Biphasic System

A related approach (though for a structurally similar intermediate) involves:

- Mixing N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst.

- The reaction is conducted in a biphasic system of organic solvent and water.

- After completion, the organic layer is separated, solvent evaporated, and the residue is treated with dry hydrogen chloride or hydrobromide gas to form the corresponding salt.

Though this example is for a related compound (N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride), the methodology informs potential adaptations for this compound synthesis, particularly for intermediates involving aminoacetamide moieties.

Industrial Scale Considerations

- Continuous flow reactors are favored for their ability to maintain steady-state conditions, improving reproducibility and product purity.

- Automated systems for mixing and temperature control optimize reaction kinetics and minimize side reactions.

- The hydrochloride salt formation is typically achieved by passing dry HCl gas into the reaction mixture or solution of the free base.

- The product is isolated by solvent removal and crystallization, ensuring a stable, non-hygroscopic salt form.

Comparative Data Table of Key Preparation Parameters

| Parameter | Description/Condition | Notes/Comments |

|---|---|---|

| Reaction Type | Nucleophilic substitution | Typical for acetamide derivatives with amine |

| Solvents | Dichloromethane, toluene, biphasic organic/water | Choice affects solubility and reaction kinetics |

| Catalysts | Phase transfer catalyst (for related intermediates) | Enhances reaction rate in biphasic systems |

| Base | Organic or inorganic bases (e.g., NaOH, KOH) | Used in some steps for deprotonation or substitution |

| Salt Formation | Dry HCl gas bubbling or HCl in methanol | Converts free base to stable hydrochloride salt |

| Reaction Temperature | Ambient to reflux (varies by step) | Controlled to optimize yield and purity |

| Yield | Typically moderate to high (exact data limited) | Continuous flow improves yield and reproducibility |

| Product Stability | Hydrochloride salt is more stable than free base | Salt form reduces hygroscopicity |

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Reagents | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Dilute mineral acids | N-Methyl-2-(piperidino)acetic acid + 2-phenoxyethylamine hydrochloride | Protonation of carbonyl oxygen facilitates nucleophilic attack by water. |

| Basic (NaOH, KOH) | Aqueous alkali | Sodium/potassium salt of N-Methyl-2-(piperidino)acetic acid + 2-phenoxyethylamine | Base deprotonates water, enhancing nucleophilicity. |

Industrial hydrolysis often employs continuous flow reactors to optimize yield and purity.

Oxidation Reactions

The piperidine ring and methyl groups are susceptible to oxidation.

| Target Site | Reagents | Products | Key Observations |

|---|---|---|---|

| Piperidine ring | KMnO₄, H₂O₂ | N-Methyl-2-(piperidin-N-oxide)acetamide derivatives | N-Oxide formation occurs under mild conditions. |

| Methylene groups | CrO₃, HNO₃ | Ketone or carboxylic acid derivatives | Over-oxidation risks require controlled stoichiometry. |

Oxidation of the phenoxyethyl chain is less common due to steric hindrance from the o-tolyl group.

Substitution Reactions

The secondary amine in the piperidine ring participates in nucleophilic substitutions.

Substitutions at the phenoxy oxygen are rare but feasible with strong electrophiles like SO₃H⁺ .

Reduction Reactions

The acetamide group and aromatic rings can undergo reduction.

| Target Site | Reagents | Products | Yield Optimization |

|---|---|---|---|

| Acetamide carbonyl | LiAlH₄, THF | N-Methyl-2-(piperidino)ethylamine | Excess reductant and inert atmosphere required. |

| Phenoxy aromatic ring | H₂, Pd/C (high pressure) | Cyclohexyloxyethyl derivatives | Partial hydrogenation may occur selectively. |

Reductive alkylation of the piperidine nitrogen has been reported using formaldehyde/NaBH₃CN .

Complexation and Salt Formation

The hydrochloride salt participates in ion-exchange reactions:

Mechanistic Insights from Biochemical Studies

While not a direct chemical reaction, the compound’s interaction with cholinesterases involves:

-

Hydrogen bonding : Between the acetamide carbonyl and enzyme active sites .

-

π-π stacking : The phenoxy group interacts with aromatic residues (e.g., Trp286 in AChE) .

These interactions inform design strategies for analogs with enhanced binding affinity .

Scientific Research Applications

N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium ion can facilitate binding to negatively charged sites on proteins or cell membranes, leading to modulation of biological activity. The phenoxyethyl group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Structural Analogues and Receptor Targeting

DIPPA (ICI-199,441 Hydrochloride)

- Structure : 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride .

- Pharmacology : A selective KOR antagonist with anxiolytic effects in rodent models. Demonstrated dose-dependent reduction in anxiety-like behaviors in WKY and SD rats .

- Key Differences: Replaces the phenoxyethyl group with a dichlorophenyl-isothiocyanate moiety.

U50,488H

- Structure : 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide .

- Pharmacology : A κ1-selective agonist associated with dysphoria, diuresis, and psychomimetic effects, limiting clinical utility .

- Key Differences: Cyclohexyl-pyrrolidine substituents confer agonist activity, whereas the phenoxyethyl-piperidine in the target compound may favor antagonist or biased signaling profiles.

Compound 3e (Sulfonamide-Piperidine Hybrid)

- Structure: N-Methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide .

- Pharmacology: Exhibits potent inhibitory activity (IC50 = 5.31 ± 0.04 μmol/L) in enzyme assays, likely targeting non-opioid pathways .

- Key Differences: Incorporates a sulfonamide group instead of phenoxyethyl, emphasizing the role of sulfonyl groups in enhancing binding affinity.

Pharmacological and Clinical Profiles

Structure-Activity Relationships (SAR)

- Phenoxyethyl vs. Dichlorophenyl: The phenoxyethyl group in the target compound may enhance solubility compared to lipophilic dichlorophenyl substituents in DIPPA and U50,488H .

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size could improve KOR selectivity over δ/μ-opioid receptors, reducing off-target effects seen with pyrrolidine-containing ligands .

- Hydrochloride Salt : Enhances water solubility and bioavailability, critical for subcutaneous administration (common in preclinical studies) .

Pharmacokinetic and Formulation Considerations

- Solubility: DIPPA requires 20% DMSO for dissolution , whereas the target compound’s phenoxyethyl group may allow aqueous solubility without organic solvents.

- Administration : Most acetamide derivatives (e.g., DIPPA, spiradoline) are administered subcutaneously at 2 mL/kg , suggesting similar dosing for the target compound.

Biological Activity

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a piperidine ring with a phenoxyethyl group, which contributes to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in inflammation and neurological disorders.

- Chemical Formula : CHClNO

- Molecular Weight : 326.9 g/mol

- Structure : The compound features a piperidine ring and a phenoxyethyl moiety, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various biochemical pathways, potentially inhibiting inflammatory processes and affecting neurotransmitter systems. This suggests applications in treating conditions related to inflammation and neurodegenerative diseases.

Antiinflammatory Effects

Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. For instance, it has shown potential in reducing the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The inhibition of COX could lead to decreased production of pro-inflammatory mediators.

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly through its interaction with the Sigma-1 receptor (S1R). Activation of S1R has been linked to protective effects against neurodegeneration, making this compound a candidate for further research in neurodegenerative disease therapies .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibitors of AChE are of significant interest in the treatment of Alzheimer's disease. Studies have shown that derivatives similar to this compound can exhibit potent inhibitory activity against AChE, which may enhance cholinergic signaling in the brain .

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce neuroinflammation in animal models. For example, administration of the compound led to decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in models of neuroinflammation. These findings suggest a promising therapeutic role for the compound in managing neuroinflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on similar compounds have indicated that modifications to the piperidine ring and phenoxyethyl group can significantly affect biological activity. For instance, increasing the lipophilicity of substituents on these groups has been shown to enhance AChE inhibition potency .

Comparative Data Table

| Property | N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide HCl | Similar Compounds |

|---|---|---|

| Molecular Weight | 326.9 g/mol | Varies (e.g., 300-350 g/mol) |

| COX Inhibition IC50 | Not specified | Ranges from 1 μM to 10 μM |

| AChE Inhibition IC50 | Not specified | Typically < 10 μM |

| Neuroprotective Activity | Positive effects observed | Varies widely |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions:

Intermediate formation : React 2-phenoxyethylamine with methylating agents (e.g., methyl iodide) to introduce the N-methyl group.

Acetamide coupling : Use acetic anhydride or chloroacetyl chloride to form the acetamide backbone.

Piperidine functionalization : Introduce the piperidino group via nucleophilic substitution or reductive amination.

Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol.

- Validation : Purity is assessed via HPLC (≥95% purity threshold), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass matching) .

Q. How can researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

- Methodology :

Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., κ-opioid receptor ligands like [³H]U-69593) to measure competitive binding in cell membranes expressing target receptors.

Functional assays : Monitor cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with κ-opioid receptors.

- Data Interpretation : Calculate IC₅₀ values and compare to reference agonists (e.g., ICI 199,441, a structurally related κ-agonist) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activity across different experimental models?

- Case Example : Discrepancies in κ-opioid receptor efficacy between in vitro (high potency) and in vivo (reduced analgesic effects) models.

- Methodology :

Cross-species receptor profiling : Compare compound binding in human vs. rodent receptor isoforms.

Metabolite screening : Use LC-MS to identify active/inactive metabolites affecting in vivo results.

Behavioral validation : Employ pain models (e.g., abdominal constriction test) with selective antagonists (e.g., nor-BNI) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for κ-opioid receptors over μ/δ subtypes?

- Methodology :

Substituent modification : Synthesize analogs with varied phenoxyethyl chain lengths or piperidine substitutions.

Computational modeling : Perform docking simulations using κ-opioid receptor crystal structures (PDB: 6VI4) to predict binding poses.

In vitro profiling : Test analogs in radioligand assays for κ/μ/δ receptor selectivity ratios.

- Key Finding : Bulky substituents on the piperidine ring (e.g., isopropyl groups) enhance κ-selectivity by sterically hindering μ-receptor binding .

Q. What analytical techniques are critical for characterizing degradation products under stressed stability conditions?

- Methodology :

Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions.

LC-MS/MS analysis : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns.

Kinetic modeling : Determine degradation pathways (e.g., hydrolysis of the acetamide bond) using Arrhenius equations .

Methodological Challenges & Solutions

Q. How should researchers address low solubility in aqueous buffers during in vivo studies?

- Solution :

Salt optimization : Test alternative counterions (e.g., citrate, tartrate) to improve solubility.

Formulation aids : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions.

Pharmacokinetic validation : Measure plasma concentrations via LC-MS to ensure bioavailability .

Q. What in silico tools predict metabolic liabilities of the phenoxyethyl-piperidine scaffold?

- Tools :

CYP450 metabolism prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify oxidation hotspots.

Metabolite identification : Combine MetaSite software with experimental hepatocyte incubation data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.